molecular formula C19H16N2O4 B3946739 1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3946739
M. Wt: 336.3 g/mol
InChI Key: UAAGRGZEWADLIQ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative with a substituted benzylidene moiety that gives it unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to exert its effects through various pathways, including inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and regulation of inflammatory responses.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its ease of synthesis, making it readily available for laboratory experiments. It also possesses a high level of stability, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the most promising directions is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in various fields. Its ease of synthesis, stability, and unique properties make it a promising candidate for further research. While more studies are needed to fully understand its mechanism of action and potential applications, it holds great promise for the development of novel therapeutics in the future.

Scientific Research Applications

1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where it has been found to possess significant anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential use as an antioxidant, anti-inflammatory, and neuroprotective agent.

properties

IUPAC Name

(5E)-1-(2,3-dimethylphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-11-4-3-5-16(12(11)2)21-18(24)15(17(23)20-19(21)25)10-13-6-8-14(22)9-7-13/h3-10,22H,1-2H3,(H,20,23,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAGRGZEWADLIQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(2,3-dimethylphenyl)-5-(4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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